molecular formula C13H19NO3S B11951601 4-(3-Phenylpropylsulfonyl)morpholine CAS No. 21297-84-7

4-(3-Phenylpropylsulfonyl)morpholine

Cat. No.: B11951601
CAS No.: 21297-84-7
M. Wt: 269.36 g/mol
InChI Key: NZNVZBOVUXBAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Phenylpropylsulfonyl)morpholine is an organic compound with the molecular formula C13H19NO3S It is a morpholine derivative where the morpholine ring is substituted with a 3-phenylpropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropylsulfonyl)morpholine typically involves the reaction of morpholine with 3-phenylpropylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+3-Phenylpropylsulfonyl chlorideThis compound+HCl\text{Morpholine} + \text{3-Phenylpropylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+3-Phenylpropylsulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Phenylpropylsulfonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenylsulfonyl)morpholine
  • 4-(3-Chlorophenylsulfonyl)morpholine
  • 4-(3-Fluorophenylsulfonyl)morpholine

Uniqueness

4-(3-Phenylpropylsulfonyl)morpholine is unique due to the presence of the 3-phenylpropyl group, which provides additional steric bulk and potential for hydrophobic interactions compared to its halogenated analogs. This can result in different biological activities and binding affinities, making it a valuable compound for various research applications .

Properties

CAS No.

21297-84-7

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-(3-phenylpropylsulfonyl)morpholine

InChI

InChI=1S/C13H19NO3S/c15-18(16,14-8-10-17-11-9-14)12-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

NZNVZBOVUXBAJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.